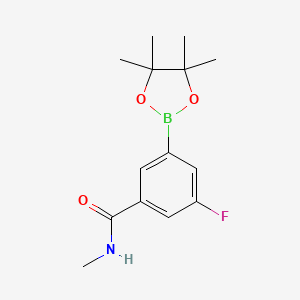
3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group and a boronic ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 3-fluorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in the formation of boronic esters.
Nucleophiles: For substitution reactions.
Major Products
Substituted Benzamides: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
科学研究应用
3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to act as a boronic ester, participating in reactions such as Suzuki-Miyaura coupling. This allows it to form carbon-carbon bonds, which is crucial in the synthesis of various organic compounds. The fluoro group can also influence the reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
生物活性
3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 2121512-12-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various cellular pathways and its potential therapeutic applications.
The molecular formula of this compound is C13H19BFNO2 with a molecular weight of 251.1049 g/mol. The structure features a fluorobenzene moiety linked to a dioxaborolane group, which may influence its biological interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study focused on non-nucleoside inhibitors of Hepatitis C virus (HCV) demonstrated that certain structural modifications can enhance inhibitory potency against viral replication. The compound's structural analogs were evaluated for their efficacy against HCV NS5B polymerase with promising results showing an IC50 value below 50 nM in cell-based assays .
Inhibition of Kinases
The compound has been investigated for its role as a kinase inhibitor. Specifically, it has shown potential in inhibiting GSK-3β and IKK-β pathways which are crucial in regulating inflammatory responses and cellular survival. In vitro assays indicated that derivatives of this compound could suppress nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced models .
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 3-Fluoro-N-methyl-benzamide | 0.34 | 66% |
| Structural Analog | >50 | <1% |
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (HT-22 and BV-2) revealed that while some derivatives exhibited low toxicity at concentrations up to 10 µM, others showed significant cytotoxic effects at higher concentrations. This suggests a need for careful optimization of dosage in therapeutic applications .
Case Studies
A notable case study involved the assessment of the compound's effects on neuronal cells. The results indicated that at lower concentrations (1 µM), the compound did not significantly reduce cell viability but effectively inhibited key inflammatory markers . This dual action could position the compound as a candidate for treating neuroinflammatory diseases.
属性
IUPAC Name |
3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(18)17-5)7-11(16)8-10/h6-8H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOZEKCZWMBGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














